6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidine
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Overview
Description
6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidine is a chemical compound characterized by the presence of dichlorophenyl and trifluoromethyl groups attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidine typically involves the reaction of 3,4-dichlorophenylamine with trifluoromethylpyrimidine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the dichlorophenyl or trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents, such as:
- 6-(3,4-Dichlorophenyl)-4-methylpyrimidine
- 6-(3,4-Dichlorophenyl)-4-chloropyrimidine
- 6-(3,4-Dichlorophenyl)-4-fluoropyrimidine
Uniqueness
6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidine is unique due to the presence of both dichlorophenyl and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in fields requiring specific chemical functionalities.
Properties
Molecular Formula |
C11H5Cl2F3N2 |
---|---|
Molecular Weight |
293.07 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C11H5Cl2F3N2/c12-7-2-1-6(3-8(7)13)9-4-10(11(14,15)16)18-5-17-9/h1-5H |
InChI Key |
JOPZVNGMIZGKDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=NC=N2)C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
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